N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

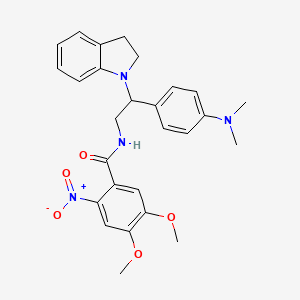

N-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex small molecule featuring a benzamide core substituted with 4,5-dimethoxy and 2-nitro groups. The molecule also contains a branched ethylamine linker bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O5/c1-29(2)20-11-9-19(10-12-20)24(30-14-13-18-7-5-6-8-22(18)30)17-28-27(32)21-15-25(35-3)26(36-4)16-23(21)31(33)34/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGQVXHUAWDRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indoline ring: This can be achieved through cyclization reactions involving aniline derivatives.

Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

Attachment of the nitrobenzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the indoline ring.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Aromatic substitution reactions can occur, especially on the benzamide ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution using reagents like halogens or sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

Synthesis of novel materials: The compound can be a precursor for the synthesis of polymers or other advanced materials.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

Pharmacological studies: Compounds with similar structures are often investigated for their potential as drugs, particularly in cancer and neurological disorders.

Biochemical research: Used as a probe to study enzyme interactions and cellular pathways.

Industry

Dye and pigment production: The aromatic structure makes it a candidate for use in dyes.

Electronic materials:

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Target Compound vs. N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ( )

- Structural Differences: The target compound substitutes the benzamide with 4,5-dimethoxy-2-nitro groups, whereas the compound features a ureido-triazine-morpholino side chain. The ethylamine linker in the target includes indolin-1-yl and 4-(dimethylamino)phenyl groups, while uses a simpler dimethylaminoethyl-methyl substituent.

- Indolin-1-yl, a bicyclic heteroaromatic group, could offer superior binding affinity to certain biological targets (e.g., kinases) compared to the triazine-morpholino system, which is often used for solubility modulation.

Target Compound vs. (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((Dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ( )

- Structural Differences: The compound incorporates a triazolyl-dibenzylamino side chain, contrasting with the target’s dimethoxy-nitro substitution. Both compounds use ethylamine linkers, but the target’s indolinyl group introduces greater steric bulk compared to the triazolyl system.

- Synthetic Considerations :

Substituent-Driven Properties

Notes:

- EW : Electron-withdrawing; ED : Electron-donating.

- The target’s nitro group may reduce metabolic stability compared to morpholino or triazolyl groups, which are often metabolically resistant .

Pharmacological Potential

- Indolin-1-yl: This moiety is prevalent in kinase inhibitors (e.g., Sunitinib), suggesting the target compound may interact with ATP-binding pockets. In contrast, ’s morpholino-triazine system is more common in PI3K/mTOR inhibitors.

- 4-(Dimethylamino)phenyl: Similar to the dimethylaminoethyl group in , this substituent may enhance solubility via protonation at physiological pH .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a dimethylamino group, an indoline moiety, and a nitrobenzamide structure, which may influence its biological activity. The exploration of its biological properties is crucial for understanding its therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C26H28N4O4, with a molecular weight of approximately 472.53 g/mol. The presence of the dimethylamino group enhances the electron-donating ability of the molecule, potentially facilitating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H28N4O4 |

| Molecular Weight | 472.53 g/mol |

| Structural Features | Dimethylamino, Indoline, Nitrobenzamide |

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:

- Anticancer Activity : Many nitrogen-containing heterocycles have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds featuring dimethylamino groups often demonstrate enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.

Case Studies and Research Findings

- Antitumor Activity : A study exploring derivatives of nitrobenzamide indicated that modifications at the benzamide position could lead to increased cytotoxicity against cancer cell lines. This suggests that this compound may similarly exhibit anticancer properties due to its structural characteristics.

- Antimicrobial Testing : Preliminary tests on related compounds have shown promising results against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is hypothesized to enhance membrane permeability, leading to greater efficacy.

- Neuroprotective Effects : Indoline derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to exert similar effects warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.